1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone is a complex organic compound that belongs to the class of isoindolinone derivatives This compound is characterized by its unique structure, which includes a piperidinone ring, a nitro group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving a suitable aniline derivative and a cyclic anhydride under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the isoindolinone core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate Lewis acid catalyst.
Formation of the Piperidinone Ring: The final step involves the formation of the piperidinone ring through a nucleophilic substitution reaction using piperidine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindolinone derivatives.
Scientific Research Applications
1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-((2,3-Dihydro-2-(4-hydroxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone: Similar structure with a hydroxy group instead of a methoxy group.
1-((2,3-Dihydro-2-(4-methylphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone is unique due to the presence of the methoxy group, which can influence its electronic properties, reactivity, and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
103255-62-5 |
---|---|
Molecular Formula |
C22H21N3O6 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-nitro-3-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C22H21N3O6/c1-31-17-5-2-14(3-6-17)24-20(13-21(27)23-10-8-16(26)9-11-23)19-12-15(25(29)30)4-7-18(19)22(24)28/h2-7,12,20H,8-11,13H2,1H3 |
InChI Key |
IBFXBHZGYWAXKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)[N+](=O)[O-])CC(=O)N4CCC(=O)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.